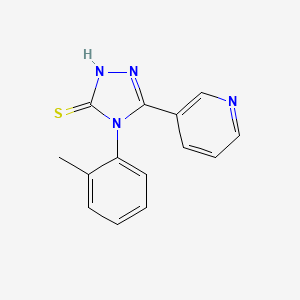
4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a pyridine ring, and a thiol group, making it a versatile molecule for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Condensation Reaction: : The starting materials, such as 2-methylphenyl hydrazine and pyridine-3-carboxylic acid, undergo a condensation reaction to form the triazole ring.
Thiolation: : The resulting triazole compound is then subjected to a thiolation reaction to introduce the thiol group at the 3-position.
Industrial Production Methods
In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yield and purity. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
Oxidation: : The thiol group can be oxidized to form a disulfide bond.
Reduction: : The pyridine ring can undergo reduction reactions.
Substitution: : The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: : Using reducing agents such as lithium aluminum hydride.
Substitution: : Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Disulfides: : Resulting from the oxidation of the thiol group.
Reduced Pyridines: : Resulting from the reduction of the pyridine ring.
Substituted Triazoles: : Resulting from nucleophilic substitution reactions.
科学研究应用
4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The triazole ring can interact with enzymes and receptors, modulating biological processes.
相似化合物的比较
4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is similar to other triazole derivatives, such as:
4-(2-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-ol
These compounds differ in the position of the pyridine ring and the functional group at the 3-position. The presence of the thiol group in this compound gives it unique chemical and biological properties compared to its counterparts.
属性
IUPAC Name |
4-(2-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-10-5-2-3-7-12(10)18-13(16-17-14(18)19)11-6-4-8-15-9-11/h2-9H,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGJQFIRJFZVPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














